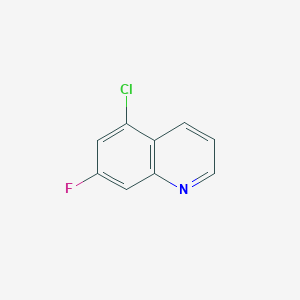

5-Chloro-7-fluoroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Synthetic and Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of synthetic and medicinal chemistry. researchgate.netnih.govmdpi.com First isolated from coal tar in 1834, this nitrogen-containing heterocycle is a fundamental structural unit in numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant biological activities. researchgate.netmdpi.com Its prevalence in clinically important drugs underscores its status as a "privileged structure" in drug discovery. rasayanjournal.co.in

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to modulate its physicochemical and biological properties. nih.gov This has led to the development of a wide spectrum of therapeutic agents. Quinoline derivatives have been successfully developed as antimalarial drugs (e.g., chloroquine, mefloquine), antibacterial agents (e.g., fluoroquinolones like ciprofloxacin), anticancer therapies (e.g., camptothecin), and treatments for leishmaniasis and trypanosomiasis. mdpi.comnih.gov The broad utility of the quinoline core continues to drive research into new synthetic methodologies and novel derivatives with enhanced efficacy and unique mechanisms of action. nih.govnih.gov

The pharmacological diversity of quinoline-based compounds is extensive, with research demonstrating activities including:

Antimicrobial rasayanjournal.co.in

Anticancer rasayanjournal.co.in

Antimalarial nih.gov

Anti-inflammatory researchgate.net

Antitrypanosomal nih.gov

Antiviral researchgate.net

This wide range of biological activities has cemented the quinoline scaffold as an exceptional and enduring pharmacophore in the pursuit of new medicines. nih.gov

Overview of Halogenation Strategies and Their Impact on Quinoline Reactivity

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful strategy in medicinal chemistry to modulate a compound's properties. In quinoline chemistry, the incorporation of halogens like chlorine and fluorine can significantly alter the scaffold's electronic nature, lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com

The introduction of halogens, particularly the highly electronegative fluorine atom, can profoundly influence the reactivity of the quinoline ring. These atoms exert strong electron-withdrawing effects, which can affect the pKa of the quinoline nitrogen and the susceptibility of the ring to nucleophilic or electrophilic attack. researchgate.net For instance, the substitution of a halogen can increase a drug's ability to penetrate cell membranes by increasing its lipophilicity. mdpi.com

Several synthetic methods are employed for the halogenation of quinolines:

Direct Halogenation: This can be achieved using various halogenating agents. For example, N-halosuccinimides (NCS, NBS) are common reagents for introducing chlorine or bromine atoms onto the quinoline ring. rasayanjournal.co.in

Sandmeyer Reaction: This classic reaction can be used to introduce halogens onto an aromatic ring by diazotization of a primary amine, followed by treatment with a copper(I) halide.

Skraup Synthesis: This is a fundamental method for synthesizing quinolines themselves, and by starting with a halogenated aniline (B41778), a halogen can be incorporated into the benzene portion of the quinoline ring. researchgate.net For example, a successful preparation of 6-fluoro-8-quinolinol was achieved via a Skraup synthesis starting with 2-amino-5-fluorophenol. fordham.edu

Vilsmeier-Haack Reaction: This reaction can be used to synthesize 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for further derivatization. nih.gov

The position of the halogen on the quinoline scaffold is critical and dictates its impact on the molecule's properties. The strategic placement of chlorine and fluorine atoms is a key consideration in the design of new quinoline-based therapeutic agents. nih.gov

Research Landscape of Chlorinated and Fluorinated Quinoline Analogues

The research landscape for chlorinated and fluorinated quinoline analogues is vast and active, driven by their proven success in medicine. nih.govacs.org The discovery that halogenation could enhance the antibacterial activity of quinolones was a pivotal moment, leading to the development of the highly successful fluoroquinolone class of antibiotics. nih.govnih.gov The presence of a fluorine atom at the C-6 position and a chlorine atom at other positions, for example, is a feature of many potent antibacterial agents. mdpi.com

Research has shown that the type and position of the halogen atom can fine-tune the biological activity. In a series of quinolone-3-carboxylic acids, the antibacterial activity imparted by a substituent at the C-8 position was found to be in the order of F > Cl > other groups, highlighting the superior effect of fluorine in that specific context. nih.gov Similarly, fluorine-containing quinoline derivatives have demonstrated significant potential as antitrypanosomal and antileishmanial agents. nih.gov

While the broader class of halogenated quinolines is well-studied, specific information on the compound 5-Chloro-7-fluoroquinoline is limited in publicly available research literature. However, its isomers and closely related analogues are subjects of scientific investigation, indicating the general interest in di-halogenated quinolines. For instance, the related compound 4-chloro-7-fluoroquinoline (B1368884) is commercially available and has been used as a starting material in the synthesis of more complex quinolino-benzoxaborole derivatives, which were subsequently evaluated for antimicrobial and anticancer activities. scirp.orgsigmaaldrich.com Another related compound, 5-chloro-7-iodoquinolin-8-ol, has known antibacterial and antifungal properties and has been studied for its metal-chelating abilities. yeastgenome.org

The study of such compounds contributes to a deeper understanding of the structure-activity relationships (SAR) of halogenated quinolines, guiding the rational design of future therapeutic agents. nih.govacs.org The combination of a chlorine and a fluorine atom on the same quinoline scaffold, as in this compound, represents an area of interest for exploring potential synergistic effects of dual halogenation on biological activity.

Data Tables

Table 1: Physicochemical Properties of 4-Chloro-7-fluoroquinoline (Isomer)

| Property | Value | Source |

| Molecular Formula | C₉H₅ClFN | nih.gov |

| Molecular Weight | 181.59 g/mol | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | TTXZTTXOYYOVEV-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 391-82-2 | nih.gov |

Table 2: Examples of Biologically Active Halogenated Quinoline Derivatives

| Compound Name | Halogen(s) | Position(s) | Noted Biological Activity | Source |

| Chloroquine | Chlorine | 7 | Antimalarial | mdpi.com |

| Mefloquine | Trifluoromethyl | 2, 8 | Antimalarial | researchgate.net |

| Besifloxacin | Chlorine, Fluorine | 7, 8 | Antibacterial | mdpi.com |

| Delafloxacin | Chlorine, Fluorine | - | Antibacterial (Gram-positive, Gram-negative) | mdpi.com |

| 5-Chloro-7-iodoquinolin-8-ol | Chlorine, Iodine | 5, 7 | Antibacterial, Antifungal | yeastgenome.org |

| 6-Fluoro-8-quinolinol | Fluorine | 6 | Antifungal | fordham.edu |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSOCSIKQRMRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Cl)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Chloro 7 Fluoroquinoline

Halogen Reactivity: Nucleophilic Substitution at Halogenated Positions

The presence of two different halogen atoms on the quinoline (B57606) ring of 5-Chloro-7-fluoroquinoline invites investigation into their relative reactivity, particularly in nucleophilic substitution reactions. The reactivity of halogens in aromatic systems is influenced by factors such as the nature of the halogen, its position on the ring, and the reaction conditions. In the context of haloquinolines, the electron-withdrawing nature of the pyridine (B92270) ring activates the halogens towards nucleophilic attack.

Generally, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens follows the trend I > Br > Cl > F for leaving group ability. However, the C-F bond is the most polarized, which can make the carbon atom more susceptible to nucleophilic attack. The relative reactivity of the chlorine at C-5 and the fluorine at C-7 in this compound will depend on the specific nucleophile and reaction conditions employed.

Selective halogen exchange reactions, such as the Halex reaction, represent a powerful tool for the synthesis of fluorinated and chlorinated aromatic compounds. In the case of this compound, it is theoretically possible to selectively replace one halogen over the other. For instance, treatment with a fluoride (B91410) source under specific conditions could potentially lead to the exchange of the chlorine atom, although the high activation energy of the C-Cl bond compared to other haloquinolines might pose a challenge. Conversely, reaction with a chloride source would not be productive. The selectivity of such reactions is often governed by kinetic and thermodynamic factors, including the strength of the carbon-halogen bonds and the stability of the intermediate Meisenheimer complex.

Research on related dihaloquinolines has shown that selectivity can be achieved by carefully controlling reaction parameters such as temperature, solvent, and the nature of the catalyst. For this compound, the differential electronic environment of the C-5 and C-7 positions, influenced by the proximity to the pyridine and benzene (B151609) rings respectively, would be a key determinant in achieving selective halogen exchange.

Functional Group Interconversions on the Quinoline Ring

The quinoline ring system in this compound is amenable to a variety of functional group interconversions, allowing for the introduction of diverse substituents and the construction of more complex molecules. These reactions can be broadly categorized into those involving the ring nitrogen atom and those occurring at the aromatic carbon positions.

The lone pair of electrons on the nitrogen atom of the quinoline ring imparts basic and nucleophilic character. This allows for reactions such as protonation, alkylation, and oxidation to form N-oxides. The formation of quinoline N-oxides is a particularly useful transformation as it can modify the electronic properties of the ring, facilitating subsequent reactions. For instance, the N-oxide can activate the C2 and C4 positions towards nucleophilic attack.

In the context of fluoroquinolones, the reactivity of the ring nitrogen is a key aspect of their chemical behavior. While this compound itself is not a fluoroquinolone antibiotic, the principles of quinoline chemistry apply. The nitrogen atom can be quaternized with alkyl halides to form quinolinium salts, which can then undergo further transformations.

The aromatic carbons of the this compound ring can undergo various substitution reactions. Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are generally directed to the benzene portion of the quinoline ring (positions 5, 6, 7, and 8). The directing effects of the existing chloro and fluoro substituents, as well as the deactivating nature of the pyridine ring, would influence the regioselectivity of such reactions.

Conversely, nucleophilic aromatic substitution, as discussed in the context of halogen reactivity, is also a prominent reaction pathway. Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. These reactions would typically involve a transition metal catalyst, such as palladium or copper, and would allow for the introduction of a wide array of functional groups at the C-5 and C-7 positions. The relative reactivity of the C-Cl and C-F bonds in these catalytic cycles is a critical factor in achieving selective functionalization.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| N-Oxidation | m-CPBA, CH2Cl2 | This compound N-oxide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-7-fluoroquinoline or 5-Chloro-7-arylquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-7-fluoroquinoline or 5-Chloro-7-alkynylquinoline |

Formation of Complex Molecular Architectures and Hybrid Systems

The structural features of this compound make it an attractive building block for the synthesis of more complex molecular architectures and hybrid systems, including metal complexes.

Quinolone compounds are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.net This chelating ability is typically attributed to the presence of a carboxylic acid group at the 3-position and a carbonyl group at the 4-position, which are absent in this compound. However, the nitrogen atom of the quinoline ring can still act as a coordination site for metal ions. researchgate.netnih.gov

The coordination mode of this compound would likely be as a monodentate ligand through the nitrogen atom. However, in the design of more complex ligands incorporating the this compound moiety, bidentate or multidentate coordination could be achieved by introducing additional coordinating groups onto the quinoline framework.

| Metal Ion | Potential Coordination Site | Resulting Complex |

| Pd(II) | Nitrogen | [Pd(this compound)2Cl2] |

| Cu(II) | Nitrogen | [Cu(this compound)4]2+ |

| Ru(II) | Nitrogen | [Ru(bpy)2(this compound)]2+ |

Hybridization with Other Heterocyclic Scaffolds

The molecular framework of this compound serves as a versatile platform for the synthesis of novel hybrid molecules through the incorporation of various heterocyclic scaffolds. This molecular hybridization approach aims to combine the pharmacophoric features of the quinoline core with those of other heterocycles, potentially leading to compounds with enhanced or novel biological activities. The reactivity of the this compound nucleus, particularly at the C-7 position, allows for its conjugation with a range of heterocyclic systems, including oxadiazoles, thiadiazoles, triazoles, benzoxaboroles, and piperazines.

Oxadiazoles:

The synthesis of fluoroquinolone-1,3,4-oxadiazole hybrids typically proceeds through a multi-step reaction sequence. While specific examples starting from this compound are not extensively detailed in the available literature, the general methodology can be inferred from syntheses involving other fluoroquinolones like norfloxacin (B1679917) and pefloxacin. rsc.orgresearchgate.netrsc.orgiipseries.orgmdpi.com The common strategy involves the initial conversion of the fluoroquinolone's carboxylic acid group into a carbohydrazide (B1668358). This is typically achieved by reacting the fluoroquinolone with hydrazine (B178648) hydrate (B1144303). mdpi.comnih.gov

The resulting hydrazide is a key intermediate that can be cyclized to form the 1,3,4-oxadiazole (B1194373) ring through various reagents. One common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dithiocarbamate (B8719985) salt. Subsequent treatment with hydrazine hydrate can lead to the formation of a 4-amino-5-mercapto-1,2,4-triazole, which can then be further cyclized. quimicaorganica.org Alternatively, reaction of the hydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride can yield 2,5-disubstituted 1,3,4-oxadiazole derivatives. rsc.orgmdpi.com Another pathway involves the reaction of the hydrazide with cyanogen (B1215507) bromide to yield amino-substituted 1,3,4-oxadiazoles. nih.gov

Table 1: General Synthesis of Fluoroquinolone-Oxadiazole Hybrids

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | Fluoroquinolone Carboxylic Acid | Hydrazine Hydrate, Reflux | Fluoroquinolone Carbohydrazide |

| 2a | Fluoroquinolone Carbohydrazide | Aromatic Acid, POCl₃, Reflux | 2-Aryl-5-(fluoroquinolonyl)-1,3,4-oxadiazole |

| 2b | Fluoroquinolone Carbohydrazide | Carbon Disulfide, KOH | Potassium dithiocarbamate salt |

| 3b | Potassium dithiocarbamate salt | Hydrazine Hydrate | 4-Amino-5-(fluoroquinolonyl)-1,2,4-triazole-3-thiol |

Thiadiazoles:

The hybridization of fluoroquinolones with thiadiazole moieties has been explored to generate novel compounds with potential biological activities. The synthesis of these hybrids can be achieved through several routes. One approach involves the initial preparation of a 2-amino-5-substituted-1,3,4-thiadiazole, which is then coupled to the fluoroquinolone core. nih.gov The thiadiazole ring itself can be synthesized by the cyclization of thiosemicarbazones using reagents like ferric chloride or by the dehydration of acylthiosemicarbazides with acids such as sulfuric acid. nih.govrsc.org

In a common synthetic strategy, a fluoroquinolone derivative containing a piperazine (B1678402) ring at the C-7 position is utilized. The piperazine nitrogen can be reacted with a chloroacetylated 2-amino-5-aryl-1,3,4-thiadiazole to form the final hybrid molecule. researchgate.net Another method involves the reaction of a fluoroquinolone carbohydrazide with carbon disulfide to form an intermediate that can be cyclized to a 1,3,4-thiadiazole. youtube.comyoutube.com

Table 2: Synthesis of Fluoroquinolone-Thiadiazole Hybrids

| Starting Material | Key Intermediate | Reaction | Resulting Hybrid |

| Fluoroquinolone with C-7 piperazine | Chloroacetylated 2-amino-5-aryl-1,3,4-thiadiazole | Nucleophilic substitution | Piperazinyl-linked fluoroquinolone-thiadiazole |

| Fluoroquinolone carbohydrazide | Dithiocarbamate intermediate | Reaction with CS₂, followed by cyclization | Fluoroquinolone-tethered 1,3,4-thiadiazole-2-thiol |

| Thiosemicarbazide | - | Acylation and dehydration | 2-Amino-5-substituted-1,3,4-thiadiazole |

Triazoles:

The incorporation of a triazole ring into the fluoroquinolone scaffold is often accomplished using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry." nih.gov This method allows for the efficient and specific formation of a 1,2,3-triazole linkage between the quinoline core and another molecular fragment.

The synthesis of 7-chloroquinoline-tethered triazole hybrids typically involves the preparation of an azide-functionalized quinoline and an alkyne-containing counterpart. For instance, 4-azido-7-chloroquinoline can be synthesized from 4,7-dichloroquinoline (B193633) by reaction with sodium azide (B81097). This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to yield the desired 1,2,3-triazole hybrid. nih.gov The alkyne component can be a variety of structures, allowing for the introduction of diverse substituents.

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition for Triazole Hybrids

| Azide Component | Alkyne Component | Catalyst System | Product |

| 4-Azido-7-chloroquinoline | Terminal Alkyne (e.g., propargyl-functionalized molecule) | CuSO₄·5H₂O, Sodium Ascorbate | 7-Chloroquinoline-tethered 1,2,3-triazole |

| Fluoroquinolone with propargyl ether | Aromatic Azide | Cu(I) source | Fluoroquinolone-1,2,3-triazole conjugate |

Benzoxaboroles:

Direct hybridization of this compound with a pre-formed benzoxaborole scaffold is not well-documented. However, synthetic pathways can be proposed based on modern cross-coupling methodologies. A plausible route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction would couple the halo-quinoline with a suitable benzoxaborole-boronic acid or boronate ester.

Alternatively, a borylated quinoline could be synthesized first and then converted into the benzoxaborole ring. For example, a palladium-catalyzed borylation of a chloroquinoline with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) can introduce a boronate ester group onto the quinoline ring. rsc.org This borylated intermediate can then undergo further reactions, such as oxidation and cyclization with an appropriate ortho-substituted phenol, to construct the benzoxaborole ring fused to the quinoline core. rsc.org

Table 4: Potential Synthetic Routes to Quinoline-Benzoxaborole Hybrids

| Method | Quinolone Reactant | Boron-containing Reactant | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | This compound | Benzoxaborole boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-(Benzoxaborolyl)-7-fluoroquinoline |

| Borylation & Cyclization | This compound | Bis(pinacolato)diboron | Pd catalyst, Ligand, Base | 5-Boryl-7-fluoroquinoline intermediate |

| Cyclization of Borylated Intermediate | 5-Boryl-7-fluoroquinoline | Ortho-hydroxybenzyl alcohol derivative | Dehydrating agent | Quinoline-fused benzoxaborole |

Piperazines:

The piperazine moiety is a common substituent at the C-7 position of many clinically used fluoroquinolones. The reactivity of the distal nitrogen of this piperazine ring allows for further functionalization and hybridization. A variety of heterocyclic scaffolds can be appended to the quinoline core through this piperazine linker.

For example, the secondary amine of the piperazine ring can undergo nucleophilic substitution with halo-acetylated heterocycles, such as 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide, to form more complex hybrid molecules. researchgate.net Additionally, the piperazine nitrogen can react with isothiocyanates to form thiourea (B124793) linkages, which can then be cyclized to form various sulfur and nitrogen-containing heterocycles. The synthesis of more elaborate piperazine derivatives at the C-7 position can also be achieved by reacting the parent fluoroquinolone with N-protected piperazines and reagents like triphosgene (B27547) to create carbopiperazinyl linkages.

Table 5: Functionalization of the C-7 Piperazine Ring of Fluoroquinolones

| Fluoroquinolone Reactant | Reagent | Reaction Type | Product |

| Ciprofloxacin (contains C-7 piperazine) | 2-Chloro-N-(thiadiazol-2-yl)acetamide | Nucleophilic Substitution | Ciprofloxacin-thiadiazole hybrid |

| Norfloxacin (contains C-7 piperazine) | Aromatic isothiocyanate | Addition | Norfloxacin-thiourea derivative |

| Ciprofloxacin | Triphosgene, N-protected piperazine | Acylation | 7-[4-(Carbopiperazin-1-yl)]piperazinyl derivative |

Advanced Characterization Techniques and Computational Studies of 5 Chloro 7 Fluoroquinoline

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 5-Chloro-7-fluoroquinoline, ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm the arrangement of atoms.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms. The quinoline (B57606) ring of this compound has four aromatic protons. Due to the substitution pattern, each proton would be unique and exhibit a distinct signal, likely in the aromatic region (δ 7.0-9.0 ppm). The splitting patterns (e.g., doublets, doublet of doublets) would arise from spin-spin coupling with neighboring protons and the fluorine atom, allowing for the assignment of each signal to a specific position on the quinoline core. Concentration-dependent chemical shift changes in quinoline derivatives can occur due to π-π stacking interactions between molecules uncw.edu.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the quinoline ring system. The chemical shifts of carbons directly bonded to the electronegative chlorine and fluorine atoms would be significantly affected. Specifically, the carbon at position 5 (C-5) bonded to chlorine and the carbon at position 7 (C-7) bonded to fluorine would show characteristic shifts. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, providing further structural confirmation. Predicting ¹³C chemical shifts in polychloroquinolines can be achieved through empirical and semi-empirical methods nih.gov.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at C-7. The chemical shift of this signal is sensitive to the electronic environment. This signal would be split into a multiplet due to coupling with adjacent protons on the aromatic ring, providing crucial information about its position.

Expected NMR Data for this compound Note: The following data is hypothetical and based on typical values for similar structures. Specific experimental values are not available in the searched literature.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.9 | d | J(H2,H3) ≈ 4-5 |

| H-3 | 7.5 - 7.9 | dd | J(H3,H2) ≈ 4-5, J(H3,H4) ≈ 8-9 |

| H-4 | 8.0 - 8.4 | d | J(H4,H3) ≈ 8-9 |

| H-6 | 7.4 - 7.8 | d | J(H6,F7) ≈ 8-10 |

| H-8 | 7.6 - 8.0 | s | - |

| ¹³C Signals | 110 - 160 | - | J(CF) couplings expected |

| ¹⁹F Signal | -110 to -130 | d | J(F7,H6) ≈ 8-10 |

Key expected vibrational modes include:

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-Cl Stretching: The C-Cl bond stretch would be observed in the fingerprint region, generally between 850-550 cm⁻¹.

C-F Stretching: The strong C-F stretching vibration is expected in the 1250-1000 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations appear between 900-675 cm⁻¹, and their pattern can provide information about the substitution on the aromatic rings.

In situ FTIR can be a powerful tool for studying reaction mechanisms involving quinoline synthesis rsc.org. The analysis of vibrational spectra for related compounds like chloro-quine and hydroxychloroquine (B89500) has been supported by DFT investigations nih.gov.

Expected FTIR Absorption Bands for this compound Note: This table is illustrative and based on characteristic vibrational frequencies for halogenated aromatic systems.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1610-1580 | Medium-Strong | Aromatic C=C and C=N Stretch |

| 1500-1450 | Medium-Strong | Aromatic C=C and C=N Stretch |

| 1250-1000 | Strong | C-F Stretch |

| 900-800 | Medium | Out-of-plane C-H Bend |

| 850-550 | Medium-Strong | C-Cl Stretch |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The quinoline ring system is a chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the ring. The chlorine and fluorine atoms, as auxochromes, would be expected to cause shifts (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted quinoline mdpi.commdpi.comresearchgate.net.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. The technique provides an emission spectrum that is typically a mirror image of the absorption spectrum and is sensitive to the molecule's environment. Investigating the fluorescence properties would provide insight into the electronic structure of the excited state of this compound.

Expected Electronic Transition Data for this compound Note: This table is illustrative, based on general properties of quinoline derivatives.

| Technique | Parameter | Expected Value | Transition Type |

|---|---|---|---|

| UV-Vis | λ_max 1 | ~280-300 nm | π → π* |

| UV-Vis | λ_max 2 | ~310-330 nm | π → π* |

| Fluorescence | λ_emission | > 340 nm | π* → π |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For this compound (C₉H₅ClFN), the high-resolution mass spectrum would confirm its elemental composition. The molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular weight (approximately 181.01 g/mol ). A key feature would be the isotopic pattern for chlorine: a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, arising from the natural abundance of the ³⁷Cl isotope tutorchase.com.

The fragmentation pattern under electron ionization (EI) would likely involve the loss of halogen atoms or other small neutral molecules, providing clues to the molecule's stability and structure. Common fragmentation pathways for quinolines can involve the loss of HCN from the heterocyclic ring nih.govmcmaster.ca. The presence of both chlorine and fluorine would lead to characteristic fragmentation patterns, including the loss of Cl, F, or HCl/HF radicals or molecules. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid wikipedia.org. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.gov It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding. This detailed structural information is invaluable for understanding the physical properties of the compound and serves as a benchmark for validating computational models.

Quantum Chemical and Theoretical Investigations

Computational chemistry provides a powerful complement to experimental techniques, offering insights into molecular properties that can be difficult or impossible to measure directly. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict and analyze the properties of molecules like this compound. substack.com

These theoretical investigations can be used to:

Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with X-ray crystallography data if available.

Predict Spectroscopic Properties: NMR chemical shifts, FTIR vibrational frequencies, and UV-Vis electronic transitions can be calculated and compared with experimental spectra to aid in their assignment and interpretation. nih.govnih.govphyschemres.org

Analyze Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule, visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Determine Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key parameter related to the molecule's chemical reactivity and electronic excitation properties. researchgate.net

For this compound, computational studies would help in understanding how the electron-withdrawing effects of the chlorine and fluorine substituents influence the electronic properties and reactivity of the quinoline ring system.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is a popular and successful tool for probing various molecular properties, including optical, optoelectronic, and catalytic characteristics. researchgate.net For quinolone derivatives, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, stability, and bioactivity. researchgate.net For instance, in studies of quinolone antibacterials, HOMO and LUMO energies are selected as electronic chemical descriptors to establish Quantitative Structure-Activity Relationships (QSAR). pku.edu.cn Calculations for ciprofloxacin, a related fluoroquinolone, have shown that different DFT methods and basis sets can be evaluated to accurately predict NMR properties. researchgate.net These computational approaches provide insights that are in good agreement with experimental data, validating their predictive capabilities. researchgate.net

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | B3LYP/6-311G(d,p) researchgate.net |

| HOMO Energy | Relates to the electron-donating ability of the molecule. | B3LYP/6-311++G researchgate.net |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | B3LYP/6-311++G researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. researchgate.net | Calculated from HOMO and LUMO energies. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. | B3LYP/6-311++G researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. youtube.com This method is valuable for predicting electronic absorption spectra, which correspond to the transitions of electrons from the ground state to various excited states upon absorption of light. youtube.com

However, the accuracy of TD-DFT can be limited, particularly for certain types of electronic transitions. It is well-documented that standard TD-DFT methods often yield significant errors for the excitation energies of charge-transfer (CT) excited states. nih.gov This inaccuracy is often attributed to self-interaction errors within the approximate exchange-correlation functionals used in the calculations. youtube.comnih.gov For long-range CT states, TD-DFT may fail to reproduce the correct asymptotic behavior. nih.gov Despite these limitations, TD-DFT remains a widely used tool, and ongoing research focuses on developing improved functionals and correction schemes to enhance its predictive power for complex systems. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational changes and interactions of a molecule within its environment, such as in a solvent or bound to a biological target. mdpi.comnih.gov

In the context of fluoroquinolones, MD simulations have been used to characterize the interaction between these compounds and proteins, such as plasma proteins or bacterial enzymes like DNA gyrase. mdpi.comnih.gov By simulating the dynamic behavior of the drug-protein complex, researchers can assess its stability and identify key interactions. nih.gov For example, simulations can track changes in potential energy and total energy of the system, with lower and more stable energy values indicating a stronger, more favorable binding interaction. mdpi.com MD simulations are crucial for evaluating the stability of ligand-receptor complexes predicted by molecular docking and for refining the understanding of the binding mechanism at an atomic level. nih.gov

| Application | Key Findings | Relevance |

|---|---|---|

| Drug-Protein Binding Stability | Analysis of energy changes (potential, total) and structural fluctuations (RMSD) over time. mdpi.com | Predicts the stability of the complex and the strength of the interaction. nih.gov |

| Interaction Characterization | Identifies specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds). mdpi.com | Provides a dynamic view of the binding mode and mechanism of action. |

| Conformational Analysis | Observes how the ligand and protein structures adapt to each other upon binding. | Helps understand the flexibility and induced-fit effects in molecular recognition. |

Non-Covalent Interaction (NCI) and Natural Bond Orbital (NBO) Analyses

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a fundamental role in the structure, stability, and function of chemical and biological systems, including receptor-ligand binding. mdpi.com NCI analysis is a computational technique that allows for the visualization and characterization of weak, non-covalent interactions in three-dimensional space. rsc.org Based on the electron density and its derivatives, the NCI method can identify interactions such as hydrogen bonds, van der Waals forces, and steric clashes, and represent them as surfaces color-coded by their strength and nature. rsc.orgresearchgate.net This provides an intuitive and detailed picture of the intra- and intermolecular forces that stabilize a particular molecular conformation or a drug-target complex. mdpi.comrsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study chemical bonding and electronic structure. nih.gov It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals that align with Lewis structure concepts. nih.govfaccts.de

NBO analysis provides detailed information on charge distribution (natural atomic charges), hybridization of orbitals, and donor-acceptor (hyperconjugative) interactions. dergi-fytronix.com These donor-acceptor interactions, which involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO, are key to understanding molecular stability. The energy associated with these interactions (stabilization energy, E(2)) quantifies their importance. dergi-fytronix.com For quinoline derivatives, NBO analysis has been used to explain the relative stability of different conformers by identifying the dominant orbital interactions. dergi-fytronix.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N5 | BD(2) C10-C11 | 52.48 | Lone Pair -> Antibonding (π) |

| LP(2) O2 | BD(1) N5-C9 | 30.63 | Lone Pair -> Antibonding (σ) |

| BD(2) C17-C19 | BD(2) C14-C15 | 23.30 | π -> π |

*Data conceptualized from a study on 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.govmdpi.com SAR provides qualitative insights, while QSAR establishes mathematical models to correlate physicochemical properties (descriptors) of molecules with their activities. nih.govnih.govjapsonline.com

Computational Approaches to Predict Activity and Optimize Design

Computational SAR and QSAR models are invaluable tools for the initial screening of chemical compounds and for providing mechanistic insights. pku.edu.cn These models can predict the biological activity of newly designed molecules, thereby guiding the synthesis of more potent and effective drug candidates. japsonline.com

For fluoroquinolones, SAR studies have established key structural requirements for antibacterial activity. Modifications at various positions on the quinolone ring significantly influence potency, spectrum of activity, and pharmacokinetic properties. nih.govresearchgate.net For example:

Position 1: Substituents like ethyl, cyclopropyl, and fluorophenyl groups are often crucial for potent activity. nih.gov The electronic and spatial properties of this substituent play an important role. nih.gov

Position 6: The presence of a fluorine atom is a defining feature of fluoroquinolones, generally leading to enhanced antibacterial activity. nih.gov

Position 7: This position is a key site for modification and greatly influences the antibacterial spectrum and potency. researchgate.net Substituents like piperazinyl or pyrrolidinyl rings are common and their modifications can fine-tune the drug's properties. nih.govnih.gov

Position 8: A chlorine atom at this position has been found to be beneficial for activity in some analogues. researchgate.net

QSAR models for quinolones often use descriptors derived from quantum chemical calculations, such as HOMO/LUMO energies and the octanol-water partition coefficient (logP), to predict properties like genotoxic potential or antibacterial efficacy. pku.edu.cn

| Position on Quinolone Ring | Typical Substituent | Impact on Activity |

|---|---|---|

| 1 | Cyclopropyl, Ethyl, p-Fluorophenyl | Crucial for DNA gyrase inhibition and overall potency. nih.govresearchgate.net |

| 6 | Fluorine | Significantly enhances antibacterial potency. nih.gov |

| 7 | Piperazinyl, Pyrrolidinyl, other heterocycles | Modulates antibacterial spectrum, potency, and pharmacokinetics. researchgate.net |

| 8 | Halogen (e.g., Cl), Methoxy | Can enhance activity; a C-halogen moiety is often favorable. researchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. semanticscholar.org It is widely used in drug design to understand the binding mechanism of a drug at its target site and to predict its binding affinity. nih.gov The results of docking studies are often ranked using a scoring function, which estimates the strength of the interaction. mdpi.com

For fluoroquinolones, the primary bacterial targets are the enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. researchgate.net Molecular docking studies are performed to investigate how these compounds bind to the active sites of these enzymes. semanticscholar.org These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with magnesium ions, that are critical for the inhibitory activity of the drug. nih.gov

The insights gained from docking are highly valuable for SAR studies. For example, by comparing the docking scores and binding modes of a series of derivatives, researchers can rationalize why certain structural modifications lead to higher activity. nih.govresearchgate.net This information guides the design of new analogues with improved binding affinity and, consequently, greater antibacterial potency. semanticscholar.org

Ligand-Protein Interaction Prediction (e.g., DNA Gyrase B, Topoisomerase IV)

Computational methods, particularly molecular docking, are pivotal in predicting the interaction between fluoroquinolones and their primary bacterial targets: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making them key targets for antibiotics. nih.govnih.govnih.gov The primary mechanism of action for this class of compounds involves the stabilization of a ternary complex consisting of the drug, the enzyme, and cleaved DNA. unimib.itasm.org This action blocks the resealing of the DNA strand, leading to double-strand breaks and bacterial cell death. nih.govnih.gov

In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. nih.gov Molecular docking studies predict that fluoroquinolones bind in a pocket at the interface of the enzyme and the DNA. nih.govacs.org A crucial aspect of this interaction is the formation of a water-metal ion bridge, typically involving a magnesium (Mg²⁺) ion. nih.govacs.org The keto-acid moiety (C3/C4) of the fluoroquinolone chelates the Mg²⁺ ion, which in turn coordinates with water molecules and key amino acid residues in the enzyme's active site, such as a conserved serine and an acidic residue (e.g., aspartic or glutamic acid). nih.govacs.orgmdpi.com Mutations in these specific residues are a common cause of bacterial resistance to fluoroquinolones. acs.orgmdpi.com

Molecular docking simulations with DNA gyrase B (GyrB), the subunit containing the ATPase activity, and the full enzyme-DNA complex (e.g., using PDB ID: 2XCT) are commonly performed to predict binding affinity and interactions. mdpi.comnih.gov These studies help in understanding how different substituents on the quinolone core, such as the one at the C-7 position, influence binding and antibacterial potency. mdpi.comnih.gov

Table 1: Key Predicted Interactions for the Fluoroquinolone Class with DNA Gyrase/Topoisomerase IV

| Interacting Moiety of Fluoroquinolone | Interacting Component of Enzyme/DNA Complex | Type of Interaction | Significance |

|---|---|---|---|

| C3-Carboxyl and C4-Keto groups | Divalent Metal Ion (e.g., Mg²⁺) | Chelation | Essential for anchoring the drug via a water-metal ion bridge. nih.govacs.org |

| Divalent Metal Ion Bridge | Conserved Serine and Acidic Residues (e.g., Ser83, Asp87 in E. coli GyrA) | Hydrogen Bonding | Stabilizes the drug-enzyme interaction. nih.govmdpi.com |

| C-7 Ring Substituent | GyrA and GyrB Subunits | Van der Waals, Hydrophobic interactions | Modulates potency, spectrum of activity, and can overcome resistance. acs.orgmdpi.comnih.gov |

Conformational Analysis and Binding Mode Characterization

The conformation of the fluoroquinolone molecule within the binding pocket and its specific binding mode are critical determinants of its efficacy. X-ray crystallography of fluoroquinolone-enzyme-DNA complexes has provided invaluable insights, revealing that the drug intercalates into the DNA at the site of cleavage. nih.gov

Interestingly, evidence suggests the existence of more than one binding mode for fluoroquinolones. unimib.itnih.gov While crystal structures typically show a single orientation with the C-7 ring facing the GyrB (or ParE) subunit, cross-linking experiments have indicated that interactions can also occur between the C-7 ring and the GyrA (or ParC) subunit. unimib.itnih.gov This suggests a dynamic interaction and the possibility of a second binding mode not yet captured by crystallography, which could be explored for designing new inhibitors. unimib.itnih.gov Molecular dynamics simulations are employed to study the stability of these docked poses and the conformational changes in both the ligand and the protein over time, providing a more dynamic picture of the binding event.

Emerging Research Directions and Potential Applications of 5 Chloro 7 Fluoroquinoline Derivatives

Design and Synthesis of Chemotherapeutic Agents (Non-Clinical Focus)

The development of new therapeutic agents is a cornerstone of medicinal chemistry. Derivatives of 5-chloro-7-fluoroquinoline are being investigated for their potential as chemotherapeutics, with research centered on understanding their molecular interactions and enhancing their potency through structural modifications.

Exploration of Molecular Targets and Mechanisms (e.g., Enzyme Inhibition, DNA Interaction)

A primary mechanism of action for many quinoline-based compounds, particularly fluoroquinolones, is the inhibition of essential bacterial enzymes and interaction with DNA. rsc.org These molecules target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are crucial for controlling DNA topology during replication, transcription, and repair. rsc.orgnih.govoup.com

Fluoroquinolones exert their effect by stabilizing a ternary complex formed by the enzyme and DNA. oup.comnih.govnih.gov This stabilization traps the enzyme in a state where it has cleaved the DNA strands, leading to an accumulation of double-strand breaks and ultimately blocking the progress of the replication fork. oup.comnih.gov The C3-C4 region of the quinolone core is vital for these interactions, including metal chelation, which is part of the binding process with the enzyme-DNA complex. nih.govnih.gov The substituent at the C7 position is also considered to directly interact with DNA gyrase. nih.gov

Beyond enzyme inhibition, studies have shown that fluoroquinolones can intercalate into the DNA double helix, potentially creating a physical blockage for the enzymatic complex. researchgate.net This dual-action capability—inhibiting key enzymes and directly interacting with DNA—makes these compounds a subject of significant research interest. Molecular docking studies are often employed to model these interactions and predict the binding affinity of new derivatives to their molecular targets. nanobioletters.comresearchgate.net

Table 1: Molecular Targets of Fluoroquinolone Derivatives

| Target | Mechanism of Action | Key Structural Feature Interaction |

| DNA Gyrase | Stabilizes the enzyme-DNA cleavage complex, inhibiting DNA replication. rsc.orgnih.gov | C3-C4 carboxyl and ketone groups, C7 substituent. nih.govnih.gov |

| Topoisomerase IV | Stabilizes the enzyme-DNA cleavage complex, interfering with chromosome segregation. nih.govoup.com | C3-C4 carboxyl and ketone groups. nih.gov |

| DNA | Intercalates into the double helix, potentially blocking enzymatic processes. researchgate.net | Planar aromatic ring system. |

Development of Fluoroquinolone Hybrids for Enhanced Potency

To overcome challenges such as antimicrobial resistance and to enhance therapeutic efficacy, researchers are developing hybrid molecules. nih.gov This strategy involves covalently linking a fluoroquinolone pharmacophore to another biologically active molecule. nih.govnih.gov The goal is to create a single chemical entity with a dual mechanism of action or improved properties, such as better target penetration or the ability to circumvent resistance mechanisms. nih.gov

The synthesis of these hybrids often involves modifying the C3 carboxylic acid group or the C7 substituent of the fluoroquinolone core. nih.govresearchgate.net For instance, the carboxylic group can be converted into various five-membered heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles. nih.gov These hybrid structures have shown promise in preclinical studies, exhibiting superior activity compared to the individual component molecules. nih.gov The combination of the quinoline (B57606) scaffold with moieties like chalcones, quinazolinones, or triazoles has yielded compounds with potent biological activities. researchgate.netresearchgate.net This approach of molecular hybridization represents a promising avenue for the development of next-generation therapeutic agents. nih.govdigitellinc.com

Role in Materials Science and Analytical Chemistry

The unique photophysical properties and structural versatility of the quinoline nucleus extend its utility beyond medicine into materials science and analytical chemistry. nih.gov

Luminescent Probes and Sensors

Fluoroquinolones possess intrinsic fluorescence, a property that has been harnessed for the development of fluorescent probes. nih.govnih.gov These probes are valuable tools for studying biological processes, such as antibiotic penetration into bacterial cells and the mechanisms of drug efflux. nih.gov By utilizing the inherent fluorescence of the quinolone core, researchers can create sensors without the need to attach a bulky external fluorophore, which could otherwise alter the molecule's biological activity and pharmacokinetics. nih.gov

One innovative approach involves the creation of "profluorescent" nitroxides. nih.gov In these molecules, a nitroxide radical is attached to the fluoroquinolone, which quenches its fluorescence. Upon entering a cell and reacting with intracellular radicals or undergoing reduction, the nitroxide is converted, and the fluorescence is "switched on." nih.gov This allows for real-time visualization of both the antibiotic's location and intracellular redox processes. nih.gov

Components in Advanced Polymeric Materials (e.g., Electrospun Membranes)

Halogenated quinoline derivatives have been successfully incorporated into advanced polymeric materials to impart specific functionalities. Electrospinning is a technique used to produce micro- and nanofibrous membranes, and incorporating bioactive compounds into these fibers can create functional materials for various applications. mdpi.commdpi.com

For example, 5-chloro-8-hydroxyquinoline (B194070) and its analogue, 5-chloro-7-iodo-8-hydroxyquinoline, have been embedded within electrospun membranes made from polymers like cellulose (B213188) acetate (B1210297), polyethylene (B3416737) glycol (PEG), and poly(3-hydroxybutyrate) (PHB). mdpi.commdpi.com The resulting materials exhibit antifungal properties, with the potential to be used as active dressings or protective materials in agriculture to combat fungal diseases. mdpi.commdpi.com The polymer matrix can be tailored to control the release of the active quinoline compound. For instance, the addition of hydrophilic PEG to a hydrophobic cellulose acetate membrane can facilitate wetting and modulate the release profile of the embedded drug. mdpi.com

Catalysis and Organometallic Chemistry involving Halogenated Quinoline Ligands

The quinoline scaffold is not only a key component of bioactive molecules but also serves as a versatile ligand in organometallic catalysis. nih.govresearchgate.net The nitrogen atom in the quinoline ring can coordinate with metal centers, and the rigid bicyclic structure provides a stable framework for catalytic complexes. Halogenated quinolines are particularly useful as substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions allow for the regioselective synthesis of highly functionalized quinoline derivatives that would be difficult to prepare otherwise. nih.govresearchgate.net

Furthermore, quinoline-based structures can be part of the ligand system that directly influences the activity and selectivity of a metal catalyst. For instance, cobalt-salen type complexes supported on silica (B1680970) have been used for the heterogeneous hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines, which are important building blocks in pharmaceuticals. nih.gov The ability to fine-tune the electronic and steric properties of the quinoline ligand through halogenation and other substitutions is crucial for developing efficient and selective catalysts for a wide range of chemical transformations. nih.gov

Sustainable Chemical Processes and Green Chemistry Applications

The development of sustainable synthetic routes to quinoline derivatives is a major focus of current research. These methods prioritize the use of non-toxic, recyclable, and readily available materials to minimize environmental impact.

One of the primary strategies in greening the synthesis of quinoline derivatives is the replacement of conventional volatile organic compounds (VOCs) with more environmentally friendly solvents. Water and ethanol (B145695) are prominent examples of green solvents that are increasingly being used in quinoline synthesis. tandfonline.comresearchgate.netbohrium.com For instance, the use of p-toluenesulfonic acid (p-TSA) as a catalyst in water has been shown to be effective for the synthesis of certain quinoline derivatives. tandfonline.comresearchgate.netbohrium.com

The application of reusable and non-toxic catalysts is another cornerstone of green quinoline synthesis. Nanocatalysts, for example, offer high efficiency and can be easily recovered and reused, reducing waste and cost. nih.gov Similarly, gadolinium triflate [Gd(OTf)3] has been employed as a reusable catalyst in the synthesis of poly-hydro quinoline derivatives in ethanol at room temperature. tandfonline.com The use of such catalysts avoids the environmental issues associated with traditional stoichiometric reagents.

Energy efficiency is also a critical aspect of sustainable chemical processes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netias.ac.innih.govyoutube.com Solvent-free microwave-assisted synthesis of quinolines further enhances the green credentials of this technique by eliminating the need for solvents altogether. ijcea.orgijcea.org

The table below summarizes various green chemistry approaches that are broadly applicable to the synthesis of quinoline derivatives and could foreseeably be adapted for the production of this compound.

| Green Chemistry Approach | Catalyst/Conditions | Solvent | Key Advantages |

| Catalysis | p-Toluenesulfonic acid (p-TSA) | Water | Use of a green solvent, readily available catalyst. tandfonline.comresearchgate.netbohrium.com |

| Gadolinium triflate [Gd(OTf)3] | Ethanol | Reusable catalyst, mild reaction conditions (room temperature). tandfonline.com | |

| Nanocatalysts (e.g., Fe3O4 NPs) | Water/Ethanol | High efficiency, catalyst recyclability, reduced waste. nih.gov | |

| Energy Efficiency | Microwave Irradiation | Solvent-free or Green Solvents | Rapid reactions, higher yields, reduced energy consumption. researchgate.netias.ac.innih.govyoutube.com |

| Alternative Solvents | Water, Ethanol, Ionic Liquids | - | Reduced toxicity and environmental impact compared to VOCs. tandfonline.comresearchgate.netbohrium.com |

While direct applications of these green methodologies to the synthesis of this compound are yet to be specifically reported, the successful implementation of these strategies for a wide range of other quinoline derivatives provides a strong proof-of-concept. Future research will likely focus on adapting these sustainable techniques for the efficient and environmentally responsible production of this compound and its derivatives, driven by the increasing demand for greener processes in the chemical and pharmaceutical industries.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-7-fluoroquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Skraup reaction is a classical approach for synthesizing substituted quinolines. For this compound, introduce fluorine and chlorine substituents via controlled cyclization of nitrobenzene derivatives with glycerol and sulfuric acid. Optimize temperature (140–160°C) and stoichiometry of halogenating agents (e.g., POCl₃ for chlorination) to minimize side products like 3- or 8-substituted isomers. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

- Data Consideration : Monitor reaction progress using TLC and confirm regioselectivity via -NMR (e.g., aromatic proton splitting patterns) and -NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

- Methodological Answer : Combine -, -, and -NMR to resolve overlapping signals from aromatic protons and halogens. For IR, confirm C-F (1050–1100 cm) and C-Cl (550–850 cm) stretches. High-resolution mass spectrometry (HRMS) with ESI+ ionization can validate molecular ion peaks (e.g., m/z 195.02 [M+H]) and isotopic patterns (Cl/F contributions) .

- Data Contradictions : Cross-check with computational simulations (DFT for NMR chemical shifts) if experimental spectra deviate due to solvent effects or impurities .

Q. What are the solubility and stability profiles of this compound in common organic solvents?

- Methodological Answer : Conduct solubility tests in DMSO, THF, and dichloromethane at 25°C using UV-Vis spectroscopy (λ~270 nm). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV to detect decomposition products (e.g., hydrolyzed quinoline derivatives) .

Advanced Research Questions

Q. How do electronic effects of 5-Cl and 7-F substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Use computational modeling (DFT) to map electron density distribution and identify reactive sites. Experimentally, compare catalytic efficiency of Pd(PPh₃)₄ vs. Pd(dba)₂ with aryl boronic acids under inert conditions. Analyze regioselectivity via X-ray crystallography or NOESY for steric effects .

- Data Contradictions : Conflicting reports on halogen mobility may arise from solvent polarity (e.g., DMF vs. toluene); replicate trials with controlled moisture/oxygen levels .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of literature data (e.g., IC₅₀ values) using PRISMA guidelines. Control for variables like cell line heterogeneity (e.g., HeLa vs. HEK293), assay protocols (MTT vs. resazurin), and compound purity (HPLC ≥95%). Validate findings via orthogonal assays (e.g., SPR for target binding) .

- Case Study : Discrepancies in antimicrobial activity may stem from efflux pump expression in bacterial strains; employ knockout mutants or efflux inhibitors .

Q. How can computational models (e.g., QSAR, molecular docking) predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer : Develop QSAR models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with ADMET predictors (e.g., SwissADME) and docking simulations (AutoDock Vina) against cytochrome P450 enzymes. Cross-validate with in vitro microsomal stability assays .

Methodological Standards & Reporting

Q. What are the best practices for reporting synthetic procedures and spectral data to ensure reproducibility?

- Guidelines : Follow Beilstein Journal of Organic Chemistry standards:

- Detail reaction conditions (solvent, temperature, time) and purification steps.

- Provide -NMR chemical shifts (referenced to CFCl₃) and HRMS spectra in Supporting Information.

- For new compounds, include elemental analysis (C, H, N ±0.4%) .

Q. How should researchers address peer review critiques regarding data interpretation for this compound studies?

- Response Framework :

Clarify study type (systematic vs. narrative review) if contested.

Revise ambiguous terms (e.g., "general population" → "in vitro models").

Add search strategy details (databases, keywords, filters) to Methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.